5-Chloro-2,3-difluorobenzaldehyde
Overview
Description
5-Chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is characterized by the presence of a benzene ring substituted with a chlorine atom at the 5-position and two fluorine atoms at the 2- and 3-positions, along with an aldehyde group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
In terms of pharmacokinetics, properties such as lipophilicity, water solubility, and molecular weight can influence a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . For example, “5-Chloro-2,3-difluorobenzaldehyde” has a molecular weight of 176.55 , and its water solubility is reported to be 0.382 mg/ml . These properties can affect the compound’s bioavailability and its ability to cross biological membranes.
The action environment of a compound can be influenced by various factors such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the selective chlorination and fluorination of 2,3-difluorobenzaldehyde using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3-difluorobenzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Major Products Formed:
Oxidation: 5-Chloro-2,3-difluorobenzoic acid
Reduction: 5-Chloro-2,3-difluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2,3-difluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It is involved in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde
3,5-Difluorobenzaldehyde
2,6-Dichlorobenzaldehyde
3,4-Difluorobenzaldehyde
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Properties
IUPAC Name |
5-chloro-2,3-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCKSVXKADVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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